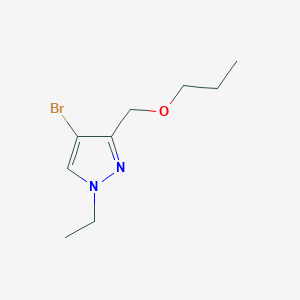

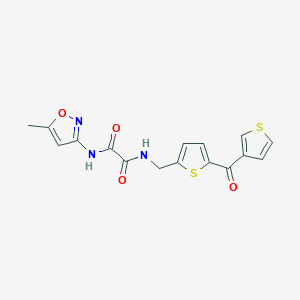

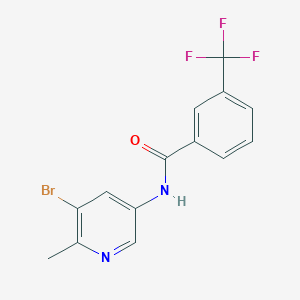

5-cyclopropyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "5-cyclopropyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide" is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom. Isoxazole derivatives have been extensively studied due to their wide range of biological activities, including herbicidal properties as seen in the design of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides . These compounds have been synthesized for their potential use in agriculture to control weed growth.

Synthesis Analysis

The synthesis of isoxazole derivatives typically involves the formation of the isoxazole ring through cycloaddition reactions. For instance, the synthesis of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides was achieved by reacting 5-cyclopropylisoxazole-4-carboxylic acid with substituted benzylamines . Another example is the synthesis of 3-carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide, which was synthesized by cycloaddition of carbethoxyformonitrile oxide to a precursor followed by hydrolysis . These methods demonstrate the versatility of isoxazole synthesis, which can be tailored to produce a wide variety of functionalized compounds.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives is characterized by the presence of the isoxazole ring, which can be further substituted with various functional groups. The structure of these compounds is typically confirmed using spectroscopic techniques such as NMR and MS . For example, the crystal structure of a related compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, was determined using X-ray diffraction, which provided detailed information about bond lengths and angles .

Chemical Reactions Analysis

Isoxazole derivatives can undergo various chemical reactions, including ring-opening reactions. For instance, the herbicidal activity of certain isoxazole derivatives was attributed to their ability to inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) after undergoing ring-opening . Additionally, the formal [3 + 2] cycloaddition reactions can be used to create functionalized pyrrole-3-carboxamide derivatives from isoxazol-5-amines, demonstrating the reactivity of the isoxazole ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their practical applications. The biological activity of these compounds, such as herbicidal and anti-inflammatory effects, is also a significant aspect of their chemical properties. For example, certain isoxazole derivatives have shown high inhibition against specific weeds and displayed postemergence herbicidal activity . The prodrug properties of some isoxazole derivatives, as seen in the metabolism of 3-carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide to an anti-inflammatory agent, highlight their potential in medicinal chemistry .

科学的研究の応用

Heterocyclic Chemistry and Synthesis

Diverse Directions of Heterocyclizations Involving Derivatives : Research on heterocyclization reactions involving derivatives of 5-aminopyrazoles and N-arylmaleimides shows that cyclizations can yield mixtures of regio-isomeric compounds. These findings are crucial for developing new synthetic routes for heterocyclic compounds with potential pharmaceutical applications (Rudenko et al., 2011).

Synthesis of PET Tracers for Imaging of Enzymes in Neuroinflammation : The synthesis of specific PET tracers, such as N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, demonstrates the application of complex organic syntheses in developing tools for medical imaging, specifically targeting enzymes involved in neuroinflammation (Wang et al., 2018).

Chemical Structure Analysis and Pharmacological Potential

Characterization and Biological Evaluation of Polyhydroquinoline Core Moiety : A study on the synthesis, characterization, and biological evaluation of a polyhydroquinoline core moiety emphasizes the significance of molecular docking and pharmacokinetic studies in identifying new compounds with antimicrobial, antitubercular, and antimalarial activities. This research highlights the intersection of synthetic chemistry, computational biology, and pharmacology (Sapariya et al., 2017).

Inhibitor Enantiomers Against Histone Lysine Demethylase 5A : Insights into the action of inhibitor enantiomers against Histone Lysine Demethylase 5A shed light on the chiral differences in biological activities, providing a basis for the design of more effective inhibitors. This research underscores the importance of stereochemistry in drug design and development (Horton et al., 2018).

Novel Synthetic Pathways and Chemical Properties

Synthesis of Aza-bicyclic 2-isoxazolines : The development of novel aza-bicyclic 2-isoxazolines through a 1,3-dipolar cycloaddition reaction showcases innovative approaches to the synthesis of complex molecules with potential applications in pharmaceuticals and agrochemicals (Almeida et al., 2009).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the search results. As a general rule, all chemicals should be handled with appropriate safety precautions.

将来の方向性

The future directions for this compound are not specified in the search results. However, given its structural similarity to a synthetic farnesoid X receptor (FXR) agonist3, it could potentially be explored for its effects on cholesterol levels or other related biological activities.

Please note that this analysis is based on the information available in the search results and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult with a subject matter expert.

特性

IUPAC Name |

5-cyclopropyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2/c1-13-10-16(4-7-20-13)23-8-5-14(6-9-23)12-21-19(24)17-11-18(25-22-17)15-2-3-15/h4,7,10-11,14-15H,2-3,5-6,8-9,12H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVMSTGRFGNIVMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C3=NOC(=C3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-cyclopropyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

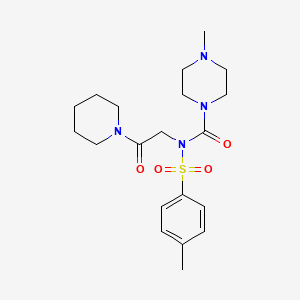

![2-butyl-6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2525012.png)

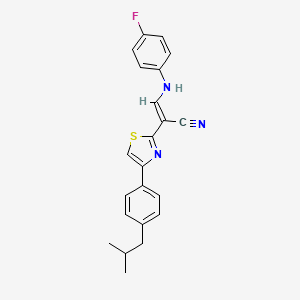

![N-(4-methoxybenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2525022.png)

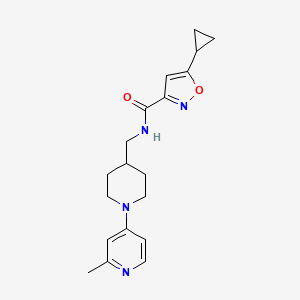

![1-[1-(4-methoxybenzoyl)-1H-indol-3-yl]-1-ethanone](/img/structure/B2525024.png)